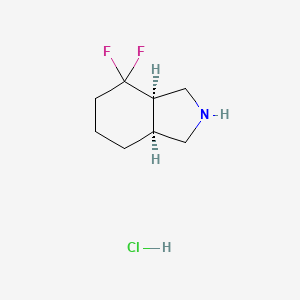
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a difluorinated octahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride typically involves multiple steps. One common method starts with the preparation of the octahydroisoindole core, followed by the introduction of fluorine atoms. The process may involve:
Hydrogenation: The reduction of a precursor compound to form the octahydroisoindole core.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated derivatives using hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of difluoroisoindole oxides.
Reduction: Formation of more saturated isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The difluorinated isoindole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole hydrochloride can be compared with other similar compounds, such as:
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: Differing by the presence of a Boc-protected hydroxyl group.
(3aR,7aS)-octahydro-1H-isoindole hydrochloride: Lacking the difluorination.
cis,rel-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride: Featuring a different ring structure.
The uniqueness of this compound lies in its difluorinated structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14ClF2N |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(3aS,7aR)-7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
CSUVBVKSNQTUOP-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C(C1)(F)F.Cl |
Canonical SMILES |
C1CC2CNCC2C(C1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















